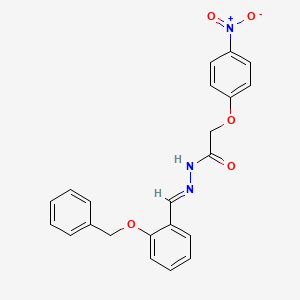

N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide

CAS No.: 303085-04-3

Cat. No.: VC16102436

Molecular Formula: C22H19N3O5

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303085-04-3 |

|---|---|

| Molecular Formula | C22H19N3O5 |

| Molecular Weight | 405.4 g/mol |

| IUPAC Name | 2-(4-nitrophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |

| Standard InChI | InChI=1S/C22H19N3O5/c26-22(16-29-20-12-10-19(11-13-20)25(27)28)24-23-14-18-8-4-5-9-21(18)30-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,24,26)/b23-14+ |

| Standard InChI Key | PPCMCIJOEKZBOM-OEAKJJBVSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

Benzylidene moiety: A benzene ring substituted with a benzyloxy group (-OCH2C6H5) at the ortho position.

-

Acetohydrazide backbone: A hydrazide group (-CONHNH2) linked to an acetyl unit.

-

4-Nitrophenoxy group: A para-nitrophenyl ether (-OC6H4NO2) attached to the acetyl group.

The presence of electron-withdrawing (nitro) and electron-donating (benzyloxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C22H19N3O5 |

| Molecular Weight | 405.40 g/mol |

| IUPAC Name | 2-(4-Nitrophenoxy)-N'-[(2-phenylmethoxybenzylidene)amino]acetamide |

| Topological Polar Surface Area | 108 Ų |

| LogP (Octanol-Water) | 3.8 (predicted) |

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

Step 1: Synthesis of 2-(Benzyloxy)benzaldehyde

2-Hydroxybenzaldehyde reacts with benzyl bromide under alkaline conditions (e.g., K2CO3/DMF) to introduce the benzyloxy group.

Step 2: Condensation with 2-(4-Nitrophenoxy)acetohydrazide

The aldehyde intermediate undergoes Schiff base formation with 2-(4-nitrophenoxy)acetohydrazide in ethanol or methanol, catalyzed by acetic acid or p-toluenesulfonic acid.

Table 2: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid (0.1 eq) |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | 65–72% (isolated) |

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.

Infrared Spectroscopy (IR)

-

N-H Stretch: 3250–3300 cm⁻¹ (hydrazide NH).

-

C=O Stretch: 1680–1700 cm⁻¹ (amide I band).

-

NO2 Asymmetric Stretch: 1520 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6):

-

δ 8.20 (d, J=9.2 Hz, 2H, Ar-NO2).

-

δ 7.85 (s, 1H, CH=N).

-

δ 7.45–7.30 (m, 5H, benzyl protons).

Biological and Industrial Applications

Coordination Chemistry

The hydrazide and nitro groups serve as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties.

| Precaution | Guideline |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, goggles |

| Ventilation | Fume hood required |

| Disposal | Incineration at licensed facilities |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of substituents to enhance bioactivity.

-

Nanoparticle Functionalization: Integration into drug delivery systems.

-

Green Synthesis: Solvent-free or catalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume